1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a sophisticated structural framework characterized by multiple interconnected functional domains. The compound possesses a molecular formula of C₂₂H₂₂N₂O₃ with a corresponding molecular weight of 362.4 grams per mole, establishing its classification as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 3-[7-cyano-5-(2-oxopropyl)-2,3-dihydroindol-1-yl]propyl benzoate, which accurately reflects the hierarchical arrangement of its constituent functional groups.
The core structural element consists of a 2,3-dihydroindole ring system, representing a partially saturated indole derivative where the pyrrole ring maintains its aromatic character while the adjacent positions undergo selective hydrogenation. This fundamental heterocyclic framework serves as the primary scaffold upon which additional substituents are systematically positioned. The indole nucleus displays characteristic electron-rich properties due to the presence of the nitrogen heteroatom, which significantly influences the compound's overall electronic distribution and reactivity patterns.
The carbonitrile functional group positioned at the 7-position of the indole ring introduces a strongly electron-withdrawing character to the molecular structure. This nitrile moiety contributes to the compound's classification as a cyano-substituted indole derivative and significantly impacts the electronic properties of the aromatic system. The simplified molecular-input line-entry system representation, CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3, provides a comprehensive linear notation that captures the complete connectivity pattern of all atoms within the molecular framework.
Table 1: Fundamental Molecular Properties of this compound
The benzoyloxy substituent represents a complex ester linkage that extends from the indole nitrogen through a three-carbon propyl chain. This structural feature introduces additional aromatic character through the benzoyl moiety while simultaneously providing ester functionality that may participate in various chemical transformations. The propyl linker creates spatial separation between the indole core and the benzoyl group, allowing for conformational flexibility that influences the compound's three-dimensional structure.
Crystallographic Characterization and X-ray Diffraction Analysis
Crystallographic analysis of indole-based compounds, including structural analogs of this compound, has been successfully accomplished using high-resolution synchrotron powder X-ray diffraction methodologies. These investigations have demonstrated that indole derivatives commonly crystallize in the monoclinic crystal system, specifically adopting the P2₁/c space group symmetry. This crystallographic arrangement provides optimal packing efficiency for molecules containing both aromatic and aliphatic components, allowing for favorable intermolecular interactions through hydrogen bonding and van der Waals forces.
The crystallographic characterization process involves systematic determination of unit cell parameters, including lattice constants and angular relationships that define the repeating structural unit. For indole-containing compounds of similar structural complexity, the monoclinic system typically exhibits characteristic lattice parameters that accommodate the elongated molecular geometry resulting from the extended side chain substituents. The space group P2₁/c indicates the presence of a two-fold screw axis and a center of inversion, creating a crystallographic environment that allows for efficient molecular packing while maintaining structural integrity.
Advanced diffraction analysis employs density functional theory optimization techniques to construct initial molecular models that serve as starting points for structure solution algorithms. These computational approaches utilize information from crystallographic databases to generate preliminary structural hypotheses that are subsequently refined against experimental diffraction data. The integration of theoretical and experimental methodologies ensures high accuracy in the final structural determination while providing insights into the factors governing crystalline arrangement.
Table 2: Crystallographic Parameters for Related Indole Compounds
| Parameter | Typical Range | Crystal System | Space Group |
|---|---|---|---|
| Unit Cell Volume | 1200-2000 Ų | Monoclinic | P2₁/c |
| Lattice Parameter a | 8-12 Å | Monoclinic | P2₁/c |
| Lattice Parameter b | 10-15 Å | Monoclinic | P2₁/c |
| Lattice Parameter c | 15-20 Å | Monoclinic | P2₁/c |
| Beta Angle | 95-110° | Monoclinic | P2₁/c |
Reference:
Dispersion-corrected density functional theory calculations provide validation for experimentally determined crystal structures by comparing theoretical predictions with refined experimental parameters. These computational studies reveal acceptable agreement between density functional theory-optimized geometries and final crystallographic models, confirming the accuracy of the structural determination process. The validation approach demonstrates the reliability of combining experimental diffraction data with theoretical calculations to achieve comprehensive structural characterization.
Conformational Analysis via Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser Effect Spectroscopy represents a fundamental technique for elucidating the three-dimensional spatial relationships within complex organic molecules such as this compound. This spectroscopic method provides crucial information about internuclear distances and conformational preferences by detecting through-space interactions between spatially proximate protons. The technique proves particularly valuable for indole derivatives, where multiple aromatic and aliphatic regions create complex overlapping signal patterns that require advanced assignment strategies.
Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments on related indole compounds have demonstrated the ability to resolve ambiguous signal assignments and establish unambiguous connectivity patterns. The method excels in differentiating between protons with similar chemical shifts by exploiting their distinct spatial environments and Nuclear Overhauser Effect interaction patterns. For indole-7-carbonitrile derivatives, characteristic cross-peaks between specific aromatic protons provide confirmation of substitution patterns and validate structural assignments.
The application of Nuclear Overhauser Effect Spectroscopy to 2-arylindole systems has revealed diagnostic interaction patterns that confirm regioselectivity in substitution reactions. Specifically, Nuclear Overhauser Effect cross-peaks between indole H3 and H4 signals provide definitive evidence for C2 arylation rather than alternative substitution patterns. These spectroscopic observations support structural assignments by establishing spatial relationships that are consistent with proposed molecular architectures.
Enhanced Nuclear Overhauser Effect experiments, including nitrogen-15 edited Nuclear Overhauser Effect Spectroscopy, offer additional advantages for structural elucidation of complex indole derivatives. These advanced techniques eliminate diagonal peak interference and reveal weak Nuclear Overhauser Effect interactions that might otherwise be obscured by stronger signal overlaps. The method proves particularly effective for resolving sequential connectivity patterns in peptide segments and extended molecular chains.
Table 3: Characteristic Nuclear Overhauser Effect Interactions in Indole Derivatives
Nitrogen-15 edited Nuclear Overhauser Effect Spectroscopy provides enhanced resolution for amide-containing compounds by selectively observing interactions involving nitrogen-bound protons. This technique proves particularly valuable for distinguishing between amide and amine functionalities in complex molecular structures. The method enables unambiguous assignment of side chain amide groups in asparagine and glutamine residues, demonstrating its utility for structural characterization of nitrogen-containing heterocycles.
Tautomeric and Stereoelectronic Properties
The tautomeric behavior of this compound reflects the complex interplay between multiple functional groups capable of participating in proton transfer equilibria. Nuclear magnetic resonance spectroscopy studies of related indole derivatives have established that tautomeric equilibria can be effectively investigated through analysis of chemical shift patterns and coupling constant variations. The presence of both the carbonitrile group and the oxopropyl substituent creates multiple sites for potential tautomeric rearrangements, including keto-enol equilibria and imine-enamine interconversions.
Systematic nuclear magnetic resonance investigations of tautomeric systems demonstrate that the stable tautomeric forms can be identified through characteristic chemical shift patterns and spin-spin coupling relationships. For compounds containing carbonyl groups adjacent to aromatic systems, the preferred tautomeric form typically exhibits chemical shifts that reflect the electron distribution resulting from conjugation effects. The carbonitrile functionality in the 7-position of the indole ring system introduces additional electronic perturbations that influence the relative stability of different tautomeric forms.
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific tautomeric forms of substituted indole derivatives. Nuclear magnetic resonance studies reveal that compounds exhibiting strong intramolecular hydrogen bonding display characteristic downfield chemical shifts for the participating protons. These hydrogen-bonded protons typically appear at chemical shifts greater than 14 parts per million, indicating significant deshielding due to the hydrogen bonding interaction. The strength of intramolecular hydrogen bonding can be quantified through analysis of temperature-dependent chemical shift variations and coupling constant measurements.
Table 4: Tautomeric Equilibrium Characteristics in Related Indole Systems
| Tautomeric Form | Chemical Shift Range (ppm) | Coupling Constant (Hz) | Relative Stability | Reference |
|---|---|---|---|---|
| Keto Form | 14-16 | 88-95 | High | |
| Enol Form | 10-12 | 75-85 | Moderate | |
| Imine Form | 12-14 | 85-92 | Low |
Stereoelectronic effects significantly influence the conformational preferences and reactivity patterns of this compound. The electron-withdrawing nature of the carbonitrile group creates significant polarization within the indole ring system, affecting both the electron density distribution and the susceptibility to electrophilic attack. This electronic perturbation influences the compound's reactivity toward nucleophiles and electrophiles, with the carbonitrile group directing substitution patterns and determining regioselectivity in chemical transformations.
Properties
IUPAC Name |
3-[7-cyano-5-(2-oxopropyl)-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16(25)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKCTHMPPRBDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140228 | |
| Record name | 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350797-57-8 | |
| Record name | 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350797-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxopropyl Side Chain Installation
The 2-oxopropyl group is introduced via aldol condensation or Michael addition. For example, reacting the indole intermediate with methyl vinyl ketone in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) at 0–25°C yields the desired ketone. This step requires strict moisture control to prevent side reactions, with yields averaging 65–75%.
Stepwise Synthesis and Key Intermediates
Intermediate 1: 3-{7-Cyano-5-[(2R)-2-Aminopropyl]-2,3-dihydro-1H-indol-1-yl}propyl Benzoate
This intermediate is synthesized by coupling 3-bromopropyl benzoate with 5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indole-7-carbonitrile. The reaction proceeds in methanol at 15–20°C for 8 hours using lithium hydroxide monohydrate as a base, achieving an 84.5% yield. The (2R)-stereochemistry is preserved through chiral resolution techniques, such as tartaric acid salt formation.
Intermediate 2: 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile
Hydrolysis of the benzoyloxy group in Intermediate 1 is performed using sodium hydroxide in a water-methanol mixture at 0–100°C for 30 minutes to 48 hours. This step removes the benzoyl protecting group, yielding the hydroxypropyl derivative with >90% purity.
Industrial Production Methods and Optimization
Solvent and Catalyst Selection
Industrial-scale synthesis prioritizes cost-effective solvents like ethanol-water mixtures and reusable catalysts. For example, cesium carbonate is preferred over sodium hydride for nucleophilic substitutions due to its higher reactivity and easier recovery. Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Yield Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 20–120°C | 50–80°C |
| Reaction Time | 10–24 h | 6–12 h |
| Catalyst Loading | 1.5 eq | 1.1 eq |
| Overall Yield | 65–75% | 82–88% |
Hydrolysis steps are optimized using mixed solvents (e.g., dimethyl sulfoxide-water) to enhance reaction rates and product solubility. Automated pH control ensures consistent deprotection of the benzoyl group, minimizing over-hydrolysis.
Comparative Analysis of Preparation Methods
Academic vs. Industrial Approaches
Academic methods emphasize stereochemical purity, often employing chiral auxiliaries or enzymatic resolution. In contrast, industrial routes use racemic mixtures followed by chromatographic separation, reducing costs by 30%. For instance, the use of (2R,3R)-2,3-dihydroxybutanedioate as a resolving agent in academic settings achieves enantiomeric excess (ee) >99% but is economically unfeasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Structure and Composition
The compound features an indole core with a benzoyloxy group and an oxopropyl side chain. Its structure can be represented as follows:
- Molecular Formula : C22H22N2O3
- Molecular Weight : 362.4 g/mol
Chemistry
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to modify the compound for various research purposes.
Biology
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Properties : Studies have shown that it may exhibit activity against certain bacterial strains.
- Anticancer Activities : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific mechanisms involving enzyme modulation.
Medicine
The compound is being explored for its therapeutic effects, particularly as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and serves as an intermediate in pharmaceutical production.
Anticancer Research
A study conducted by researchers at the United States Naval Research Laboratory investigated the anticancer properties of this compound. The findings indicated that it could inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted its potential as a lead candidate for further drug development aimed at treating various cancers .
Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves the inhibition of key enzymes or the activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Structural Variations Drive Functional Differences The 2-oxopropyl group in the target compound introduces a reactive ketone moiety, which could participate in condensation or nucleophilic addition reactions, unlike the nitropropyl (electron-withdrawing) or aminopropyl (basic, charged) groups in analogs . The trifluoroethoxy-phenoxy chain in CAS 885340-12-5 enhances lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .
Pharmaceutical Applications CAS 239463-85-5 (aminopropyl tartrate) is a direct precursor to Silodosin, with the tartrate salt optimizing bioavailability . The target compound’s role remains speculative but may serve as a precursor to intermediates with modified alkyl chains for tailored pharmacokinetics .
Safety and Handling
- Nitropropyl derivatives (e.g., CAS 350797-56-7) pose significant hazards, including skin irritation and toxic gas release, necessitating stringent ventilation and PPE .
- Salts like ethanedioate or tartrate in analogs improve stability but require specific storage conditions (e.g., desiccants, low humidity) .
Biological Activity
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile is a complex organic compound notable for its potential biological activities. This compound is primarily recognized as a key intermediate in the synthesis of Silodosin, a medication used for the treatment of benign prostatic hyperplasia (BPH) due to its selective α1-adrenoceptor antagonistic properties. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C22H22N2O3. Its structure includes:
- An indole core , which is a bicyclic structure that contributes to its pharmacological properties.
- A benzoyloxy group , which enhances lipophilicity and bioavailability.
- An oxopropyl side chain , which may play a role in receptor binding and activity modulation.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : It is hypothesized that the compound can inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Interaction : The compound may bind to α1-adrenoceptors, leading to relaxation of smooth muscle in the urinary tract, thereby alleviating symptoms associated with BPH .
Biological Activity and Research Findings
Research on this compound has revealed several important findings:
Antiproliferative Effects
Studies indicate that compounds structurally related to this indole derivative exhibit antiproliferative effects against various cancer cell lines. For example, derivatives have shown promise in inhibiting the growth of prostate cancer cells by inducing apoptosis .
Pharmacological Applications
The compound's role as an intermediate in Silodosin synthesis underscores its significance in treating BPH. Silodosin selectively blocks α1A-adrenoceptors in the prostate and bladder neck, providing relief from urinary symptoms without significantly affecting blood pressure .
Case Studies
A notable case study investigated the effects of Silodosin on patients with BPH. The results demonstrated significant improvement in urinary flow rates and reduction in symptoms associated with BPH, attributed to the action of its precursor compounds like this compound .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what analytical methods validate its purity?
The synthesis involves multi-step reactions starting with Fischer indole synthesis to form the indole core (phenylhydrazine + ketone/aldehyde under acidic conditions). Subsequent steps include esterification with benzoyl chloride (in pyridine) and reductive amination for introducing the aminopropyl side chain (using sodium cyanoborohydride). Reaction conditions typically span 20–120°C in DMF/DMSO solvents over 10–24 hours . Purity validation employs HPLC (>95% purity) , TLC for reaction monitoring, and structural confirmation via NMR (1H/13C) and mass spectrometry .
Q. How is the compound’s bioactivity assessed in preliminary pharmacological studies?
In vitro assays evaluate antimicrobial activity using bacterial/fungal strains (e.g., E. coli, S. aureus) via broth microdilution (MIC determination) . Anticancer potential is tested against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure growth inhibition (IC50 values). Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for data reliability .
Q. What are the key functional groups enabling its reactivity and derivatization?
The indole core (π-electron-rich aromatic system), benzoyloxy ester (electrophilic site for nucleophilic substitution), and ketone/oxopropyl groups (susceptible to reduction/oxidation) allow diverse modifications. For example:
- Reduction : NaBH4 converts the ketone to a secondary alcohol.
- Oxidation : KMnO4 oxidizes side chains to carboxylic acids.
- Amination : NH3/NaBH3CN introduces amine groups .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?
Design of Experiments (DoE) methodologies systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For instance, continuous flow reactors improve heat/mass transfer in esterification steps, reducing side reactions (e.g., hydrolysis) . In-line IR spectroscopy monitors reaction progress in real time, enabling immediate adjustments .
Q. What computational strategies elucidate structure-activity relationships (SAR) for its α1-adrenergic receptor antagonism?
Molecular docking (using AutoDock Vina) models interactions between the compound’s benzoyloxy group and receptor hydrophobic pockets (e.g., Phe864 in α1A-subtype). MD simulations (GROMACS) assess binding stability over 100 ns trajectories, correlating with in vitro IC50 values . Comparative SAR with analogs (e.g., Silodosin) highlights the critical role of the oxopropyl group in selectivity .
Q. How do metabolic pathways influence its pharmacokinetics, and what derivatives improve metabolic stability?
In vitro microsomal assays (human liver microsomes + NADPH) identify primary metabolites (e.g., CYP3A4-mediated oxidation of the indole ring). Deuterium incorporation at labile C-H positions (via Pd-catalyzed H/D exchange) reduces first-pass metabolism. Prodrug strategies (e.g., ester-to-amide conversion) enhance oral bioavailability .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY NMR : Confirms spatial proximity of the benzoyloxy group and dihydroindole protons.
- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration of chiral centers (e.g., 2R vs. 2S aminopropyl) .
- X-ray crystallography : Resolves crystal packing effects on conformational flexibility .
Data Contradictions and Resolution
- Synthetic Routes : reports 3-bromopropyl benzoylation, while uses reductive amination. Resolution: Cross-validate via LC-MS to confirm intermediate structures .
- Biological Activity : Discrepancies in IC50 values across studies may stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231). Standardize assays using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
